molecular formula C25H28N4O4S B11013536 N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B11013536
M. Wt: 480.6 g/mol
InChI Key: MUWMHFMXVAHEQH-UHFFFAOYSA-N
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Description

N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazole ring, a dimethoxyphenyl group, and a tetrahydroisoquinoline moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multiple steps, including the formation of the thiadiazole ring and the coupling of the dimethoxyphenyl and tetrahydroisoquinoline units. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring and the dimethoxyphenyl group can be oxidized under specific conditions.

    Reduction: The carbonyl group in the tetrahydroisoquinoline moiety can be reduced to form alcohol derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and pH, play a significant role in determining the reaction pathways and products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the aromatic rings, leading to a diverse array of derivatives.

Scientific Research Applications

N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity can be explored for developing new pharmaceuticals or bioactive molecules.

    Medicine: The compound may have therapeutic potential, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It can be used in the development of new materials or as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism by which N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, or altering gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and identify the primary targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives, dimethoxyphenyl compounds, and tetrahydroisoquinoline analogs. Examples include:

    Thiadiazole derivatives: Compounds with similar thiadiazole rings but different substituents.

    Dimethoxyphenyl compounds: Molecules featuring the dimethoxyphenyl group with varying additional functional groups.

    Tetrahydroisoquinoline analogs: Compounds with the tetrahydroisoquinoline core but different substituents at various positions.

Uniqueness

N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific properties, such as enhanced biological activity or distinct chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H28N4O4S

Molecular Weight

480.6 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxamide

InChI

InChI=1S/C25H28N4O4S/c1-25(2,3)23-27-28-24(34-23)26-21(30)19-15-9-7-8-10-16(15)22(31)29(4)20(19)14-11-12-17(32-5)18(13-14)33-6/h7-13,19-20H,1-6H3,(H,26,28,30)

InChI Key

MUWMHFMXVAHEQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2C(N(C(=O)C3=CC=CC=C23)C)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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